2-(benzylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(BENZYLSULFANYL)-5-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-5-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzylsulfanyl group: This step may involve nucleophilic substitution reactions.
Addition of the fluorophenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the sulfur or aromatic rings.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidoquinoline structure.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(BENZYLSULFANYL)-5-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Enzymes, receptors, or DNA.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimidoquinoline derivatives: Compounds with similar core structures but different substituents.
Benzylsulfanyl compounds: Compounds with the benzylsulfanyl group attached to different cores.
Fluorophenyl compounds: Compounds with the fluorophenyl group in various positions.
Uniqueness
The uniqueness of 2-(BENZYLSULFANYL)-5-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its specific combination of functional groups and the resulting biological and chemical properties.
Properties
Molecular Formula |
C24H20FN3O2S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-(4-fluorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H20FN3O2S/c25-16-11-9-15(10-12-16)19-20-17(7-4-8-18(20)29)26-22-21(19)23(30)28-24(27-22)31-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,19H,4,7-8,13H2,(H2,26,27,28,30) |
InChI Key |
YOXHJTJIPFFHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=C(C=C5)F)C(=O)C1 |
Origin of Product |
United States |
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